molecular formula C21H12Cl2FN3O2S B5027261 N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide

N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide

Cat. No.: B5027261
M. Wt: 460.3 g/mol
InChI Key: SRFQIDHJNPAFIZ-UHFFFAOYSA-N
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Description

N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, dichlorophenyl group, and fluorobenzamide moiety

Properties

IUPAC Name

N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FN3O2S/c22-15-6-4-12(9-16(15)23)20-26-17-10-14(5-7-18(17)29-20)25-21(30)27-19(28)11-2-1-3-13(24)8-11/h1-10H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQIDHJNPAFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the benzoxazole intermediate.

    Formation of Carbamothioyl Group: The carbamothioyl group is formed by reacting the intermediate with thiocarbamoyl chloride under basic conditions.

    Introduction of Fluorobenzamide Moiety: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide
  • N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
  • N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Uniqueness

N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

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